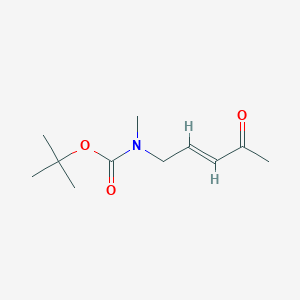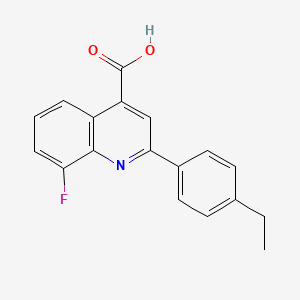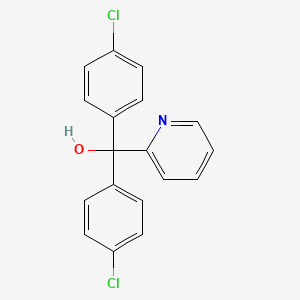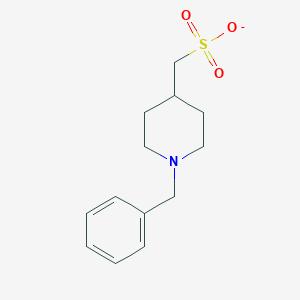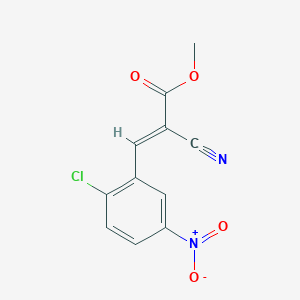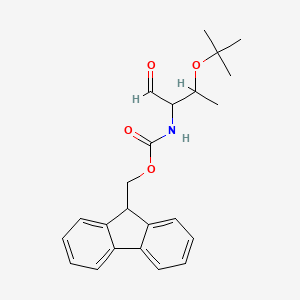
(9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Fmoc-Thr(tBu)-H involves several steps. Initially, threonine is reacted with methanol and thionyl chloride to form threonine methyl ester hydrochloride. This intermediate is then treated with isobutene in the presence of sulfuric acid to yield threonine tert-butyl methyl ester. The ester is subsequently saponified using a base to obtain threonine tert-butyl ester, which is then reacted with fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to produce Fmoc-Thr(tBu)-H .
Analyse Chemischer Reaktionen
Fmoc-Thr(tBu)-H undergoes various chemical reactions, primarily in the context of peptide synthesis. The most common reactions include:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the free amine form of threonine.
Coupling: The free amine can react with carboxyl groups of other amino acids to form peptide bonds.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to modifications in the threonine side chain
Wissenschaftliche Forschungsanwendungen
Fmoc-Thr(tBu)-H is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protected form of threonine. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it is employed in the synthesis of complex peptide structures for research in molecular biology and medicinal chemistry .
Wirkmechanismus
The mechanism of action of Fmoc-Thr(tBu)-H is primarily related to its role in peptide synthesis. The Fmoc group protects the amine group of threonine during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain of threonine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Thr(tBu)-H is similar to other Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Ser(tBu)-H and Fmoc-Tyr(tBu)-H. it is unique in its specific application for threonine residues, providing stability and ease of deprotection. Other similar compounds include:
- Fmoc-Ser(tBu)-H
- Fmoc-Tyr(tBu)-H
- Fmoc-Cys(Trt)-H
- Fmoc-Lys(Boc)-H
These compounds share similar protective groups but differ in their specific amino acid residues and applications in peptide synthesis.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAGOHVBJHJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
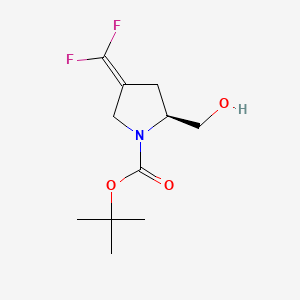
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
